molecular formula C25H27FN2O4 B12385906 Keap1-Nrf2-IN-19

Keap1-Nrf2-IN-19

Cat. No.: B12385906
M. Wt: 438.5 g/mol
InChI Key: VXEWXCGZPAPUTJ-WTNAPCKOSA-N
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Description

Keap1-Nrf2-IN-19 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is designed to disrupt the Keap1-Nrf2 protein-protein interaction, thereby stabilizing Nrf2 and enhancing its activity. Nrf2 is a transcription factor that plays a crucial role in cellular defense mechanisms against oxidative stress and electrophilic damage by regulating the expression of various cytoprotective genes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Keap1-Nrf2-IN-19 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-throughput screening and automated synthesis are employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Keap1-Nrf2-IN-19 primarily undergoes:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties .

Scientific Research Applications

Keap1-Nrf2-IN-19 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the Keap1-Nrf2 interaction and to develop new inhibitors with improved properties.

    Biology: Employed in research to understand the role of Nrf2 in cellular defense mechanisms and its regulation by Keap1.

    Medicine: Investigated for its potential therapeutic applications in diseases characterized by oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the Keap1-Nrf2 pathway .

Mechanism of Action

Keap1-Nrf2-IN-19 exerts its effects by binding to the Kelch domain of Keap1, thereby preventing the ubiquitination and subsequent degradation of Nrf2. This leads to the accumulation of Nrf2 in the cytoplasm, which then translocates into the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the promoter regions of target genes, activating their transcription. These genes encode for various cytoprotective proteins involved in detoxification, antioxidant defense, and maintenance of cellular redox homeostasis .

Properties

Molecular Formula

C25H27FN2O4

Molecular Weight

438.5 g/mol

IUPAC Name

(2R,3S)-3-[3-[(1-cyanocyclopropyl)methoxy]-4-methylphenyl]-3-[[(2S)-2-fluoro-2-(4-methylphenyl)acetyl]amino]-2-methylpropanoic acid

InChI

InChI=1S/C25H27FN2O4/c1-15-4-7-18(8-5-15)21(26)23(29)28-22(17(3)24(30)31)19-9-6-16(2)20(12-19)32-14-25(13-27)10-11-25/h4-9,12,17,21-22H,10-11,14H2,1-3H3,(H,28,29)(H,30,31)/t17-,21+,22+/m1/s1

InChI Key

VXEWXCGZPAPUTJ-WTNAPCKOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C(=O)N[C@H](C2=CC(=C(C=C2)C)OCC3(CC3)C#N)[C@@H](C)C(=O)O)F

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)NC(C2=CC(=C(C=C2)C)OCC3(CC3)C#N)C(C)C(=O)O)F

Origin of Product

United States

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